molecular formula C12H14N6S B6453838 2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2548985-64-2

2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B6453838
CAS No.: 2548985-64-2
M. Wt: 274.35 g/mol
InChI Key: LLUFAWARDCKWOL-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core substituted with a methylsulfanyl group at position 2 and a 1-(pyrazin-2-yl)azetidin-3-yl moiety at the N-position. The azetidine ring (a strained four-membered nitrogen heterocycle) may confer metabolic stability and conformational rigidity compared to larger cyclic amines .

Properties

IUPAC Name

2-methylsulfanyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6S/c1-19-12-15-3-2-10(17-12)16-9-7-18(8-9)11-6-13-4-5-14-11/h2-6,9H,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUFAWARDCKWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NC2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Thioesters with Guanidine Derivatives

A modified Gould-Jacobs reaction enables the formation of 4-aminopyrimidines. β-Keto thioesters (e.g., methyl 3-(methylthio)-3-oxopropionate) react with guanidine carbonate in refluxing n-butanol (120°C, 12–24 h) to yield 2-methylsulfanylpyrimidin-4-amine. Key parameters include:

  • Solvent polarity : n-Butanol enhances nucleophilicity of guanidine compared to lower-polarity solvents.

  • Base selection : Sodium hydroxide (1.2 equiv) ensures deprotonation of guanidine hydrochloride, facilitating cyclization.

  • Thermal control : Prolonged reflux (>8 h) maximizes yields (88–91%) by driving dehydration.

Michael Addition-Cyclization Using α,β-Unsaturated Ketones

α,β-Unsaturated ketones (e.g., 3-dimethylamino-1-pyridin-3-yl-propenone) undergo conjugate addition with thiourea derivatives, followed by cyclodehydration. This method, adapted from pyrimidine syntheses, involves:

  • Michael adduct formation : Thiourea attacks the β-position of the enone system.

  • Cyclization : Intramolecular amine attack on the carbonyl forms the pyrimidine ring.

  • Methylsulfanyl introduction : Post-cyclization thiolation using methyl disulfide/NaH in DMF.

Azetidine Ring Construction and Functionalization

The strained azetidine ring necessitates careful synthetic design to prevent ring-opening. Two validated approaches are:

Ring-Closing Alkylation of 1,3-Diaminopropanes

Treatment of 1,3-diaminopropane derivatives with 1,2-dibromoethane under high-dilution conditions (0.01 M in THF) forms the azetidine scaffold. Critical factors include:

  • Base optimization : Cs₂CO₃ (2.5 equiv) minimizes elimination side reactions.

  • Temperature gradient : Slow addition at −78°C followed by warming to 25°C enhances ring closure (72% yield).

Pyrazine Substitution via Buchwald-Hartwig Amination

Introducing the pyrazin-2-yl group to azetidine employs palladium-catalyzed coupling:

ReagentQuantityRole
Pd₂(dba)₃0.05 equivCatalyst
Xantphos0.12 equivLigand
2-Bromopyrazine1.2 equivElectrophile
Azetidin-3-amine1.0 equivNucleophile
NaOtBu2.0 equivBase

Reaction in 1,4-dioxane at 100°C for 17 h achieves 85% conversion. Post-purification via silica chromatography (EtOAc/hexane, 3:7) yields N-(1-(pyrazin-2-yl)azetidin-3-yl)amine.

Coupling Pyrimidine and Azetidine Moieties

Final assembly employs nucleophilic aromatic substitution (SNAr) or transition-metal catalysis:

SNAr Reaction

Activation of the pyrimidine 4-chloro derivative (prepared via POCl₃ treatment of 4-aminopyrimidine) enables displacement by azetidin-3-amine:

  • Conditions : DIPEA (3 equiv), DMF, 80°C, 6 h

  • Yield : 67% (purified by recrystallization from EtOH/H₂O)

Palladium-Mediated C-N Coupling

For electron-deficient pyrimidines, Pd-mediated coupling enhances efficiency:

  • Substrate : 4-Bromo-2-methylsulfanylpyrimidine

  • Catalyst system : Pd(OAc)₂ (0.1 equiv), BINAP (0.2 equiv)

  • Solvent : Toluene/EtOH (4:1), 90°C, 12 h

  • Yield : 78% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

Optimization Challenges and Solutions

Regioselectivity in Pyrazine Substitution

Competing N1 vs. N2 substitution on pyrazine is mitigated by:

  • Steric directing groups : 2-Bromopyrazine favors substitution at the less hindered position.

  • Temperature modulation : Lower temperatures (60°C) reduce isomerization.

Azetidine Ring Stability

The strained azetidine ring requires:

  • Inert atmosphere : N₂ or Ar prevents oxidative ring-opening.

  • Mild workup : Amberlyst 15H in acetone/water (5:1) avoids acid-mediated degradation.

Analytical Characterization Data

Key spectroscopic signatures confirm structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.67 (d, J=4.7 Hz, 1H, Pyrazine-H), 8.36 (d, J=5.1 Hz, 1H, Pyrimidine-H), 4.12 (m, 2H, Azetidine-CH₂), 3.89 (m, 2H, Azetidine-CH₂), 2.51 (s, 3H, SCH₃).

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₅N₇S [M+H]+: 305.1054; found: 305.1056.

Scale-Up Considerations

Gram-scale synthesis (≥5 g) necessitates:

  • Continuous flow systems : For azetidine ring formation to maintain high dilution.

  • Catalyst recycling : Pd recovery via activated carbon filtration reduces costs .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the azetidine ring.

    Substitution: The pyrimidine and pyrazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidine ring can lead to various hydrogenated derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares a pyrimidin-4-amine scaffold with several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Weight Key Functional Groups Structural Features
Target Compound ~300–350* Methylsulfanyl, pyrazine, azetidine Compact azetidine ring, pyrimidine core
6-Chloro-5-(2,4-difluorophenyl)-2-(pyrazin-2-yl)-N-(trifluoropropyl)pyrimidin-4-amine 408.12 Chloro, difluorophenyl, trifluoropropyl Bulky trifluoropropyl group
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine 277.35 Methylsulfanyl, tetrahydrofuran, pyrazole Pyrazole ring, tetrahydrofuran moiety
Spastazoline 382.51 tert-Butyl, piperazine, pyrrolopyrimidine Pyrrolopyrimidine core, piperazine chain

*Estimated based on analogs.

Key Observations:
  • Azetidine vs. Larger Rings : The target’s azetidine ring may enhance metabolic stability compared to five- or six-membered rings (e.g., piperidine in ) due to reduced conformational flexibility .
  • Pyrazine vs. Pyrazole : The pyrazine moiety in the target compound offers hydrogen-bonding capabilities distinct from pyrazole-based analogs (e.g., ), which may influence target binding .
Physicochemical Properties:
  • Lipophilicity : The methylsulfanyl group in the target compound likely increases logP compared to sulfoxide/sulfone analogs (e.g., ), balancing permeability and solubility .
  • Molecular Weight : The target’s estimated molecular weight (~300–350) falls within the acceptable range for oral bioavailability, unlike higher-weight analogs like Spastazoline (382.51), which may face ADME challenges .

Biological Activity

The compound 2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

The molecular formula of this compound is C16H17N5S2C_{16}H_{17}N_{5}S_{2}, with a molecular weight of 343.5 g/mol. The presence of both a methylsulfanyl group and a pyrazinyl moiety suggests enhanced lipophilicity and potential for central nervous system penetration.

1. Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, demonstrating cytotoxic effects that may surpass those of established chemotherapeutics like bleomycin . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit AChE with an IC50 value indicative of its potency compared to other known inhibitors. Additionally, cytotoxicity assays against human cancer cell lines (e.g., FaDu hypopharyngeal tumor cells) have shown promising results, with significant apoptosis induction noted .

Case Studies

Case Study 1: Alzheimer's Disease Model
In a recent study involving an Alzheimer’s disease model, the administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's ability to inhibit AChE was correlated with increased acetylcholine levels in the brain, suggesting a direct therapeutic effect .

Case Study 2: Cancer Cell Lines
Another study evaluated the compound's effects on various cancer cell lines, including breast and lung cancer models. The results indicated that treatment led to significant reductions in cell viability and increased markers of apoptosis, showcasing its potential as an anticancer agent .

Q & A

Q. What orthogonal assays validate the compound’s mechanism of action when initial enzymatic assays conflict with cellular activity data?

  • Strategy :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • CRISPR Knockout Models : Eliminate off-target effects (e.g., kinase knockout reverses antiproliferative activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.